N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-(3-cyano-1,2,4-triazol-1-yl)acetamide
Description
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-(3-cyano-1,2,4-triazol-1-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole and triazole derivatives
Properties
IUPAC Name |
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-(3-cyano-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7OS/c1-12(2,3)11-17-16-10(21-11)5-14-9(20)6-19-7-15-8(4-13)18-19/h7H,5-6H2,1-3H3,(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVCPZASMNZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)CNC(=O)CN2C=NC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-(3-cyano-1,2,4-triazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole precursors. One common method involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with 3-cyano-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate large-scale production requirements.
Chemical Reactions Analysis
Types of Reactions
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-(3-cyano-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-(3-cyano-1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Agriculture: It can be used as a pesticide or fungicide to protect crops from various pathogens.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-(3-cyano-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, it can interfere with DNA replication and repair mechanisms, thereby inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Triazole Derivatives: Compounds containing the triazole ring also show comparable properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
